molecular formula C7H12O2 B2609572 2,3-Dimethylpent-4-enoic acid CAS No. 59793-05-4

2,3-Dimethylpent-4-enoic acid

Cat. No.: B2609572
CAS No.: 59793-05-4
M. Wt: 128.171
InChI Key: NYXARVSETVGSTO-UHFFFAOYSA-N
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Description

2,3-Dimethylpent-4-enoic acid is a chemical compound with the CAS Number: 59793-05-4 . It has a molecular weight of 128.17 and is typically in liquid form .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C7H12O2/c1-4-5(2)6(3)7(8)9/h4-6H,1H2,2-3H3,(H,8,9) .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It is soluble in water .

Scientific Research Applications

  • Synthesis and Properties of Derivatives :

    • 2,3-Dimethylpent-4-enoic acid derivatives have been synthesized for various applications. For example, a derivative, 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid, was synthesized from 4-dimethylaminobenzaldehyde and methyl cyanoacetate. This compound's structure and electronic properties were characterized using NMR, FTIR, UV-visible absorption spectroscopy, and thermal analysis, indicating potential applications in material science and organic chemistry (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
  • Utility in Heterocyclic Synthesis :

    • The utility of 3-Aroylprop-2-enoic acid, a related compound, in heterocyclic synthesis was demonstrated. The derivative reacted with various amines and other compounds, yielding new adducts with potential applications in pharmaceutical and synthetic organic chemistry (Youssef, Madkour, Marzouk, El-Soll, & El-Hashash, 2004).
  • Crystal Structure Analysis :

    • The crystal structure of derivatives like 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid has been determined, providing insights into molecular interactions and stabilities useful in crystallography and materials science (Kumar et al., 2017).
  • Anion Recognition Studies :

    • Compounds like 4-(N,N-dimethylamino)benzoic acid have been used for anion recognition, showing affinity and selectivity towards certain anions. This research is significant in the development of sensors and analytical chemistry applications (Hou & Kobiro, 2006).
  • Spectroscopic Characterization of Polymorphs :

    • Mefenamic acid, a derivative containing the dimethylpent-4-enoic acid moiety, was studied for its polymorphs using vibrational spectroscopy and NMR. Such research is crucial for understanding drug forms in pharmaceuticals (Cunha et al., 2014).
  • Antifungal Activity Evaluation :

    • Derivatives like 6,7-dihydroxy-3,7-dimethyloct-2-enoic acid have been synthesized and evaluated for antifungal activity. This research is important for the development of new antifungal agents in agriculture and medicine (Wang et al., 2018).

Safety and Hazards

The safety information for 2,3-Dimethylpent-4-enoic acid indicates that it can cause severe skin burns and eye damage . The hazard statements include H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

2,3-dimethylpent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-5(2)6(3)7(8)9/h4-6H,1H2,2-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXARVSETVGSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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